4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine
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Overview
Description
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a morpholine ring attached to a pyridazine core, which is further substituted with a benzoylpiperazine moiety.
Scientific Research Applications
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Future Directions
Mechanism of Action
Target of Action
The primary target of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(phenyl)methanone is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory . It is also overexpressed in many aggressive tumor types .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down its substrate, 2-arachidonoylglycerol (2-AG), a signaling molecule in the endocannabinoid system . This leads to an increase in 2-AG levels, which can then activate cannabinoid receptors and produce various physiological effects .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system . Normally, 2-AG is synthesized on-demand in the plasma membrane and released into the extracellular space. After activating the cannabinoid receptors, 2-AG is transported into the cytoplasm and degraded by MAGL to arachidonic acid and glycerol . By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and prolonged activation of cannabinoid receptors .
Result of Action
The inhibition of MAGL by this compound leads to an increase in 2-AG levels, which can then activate cannabinoid receptors . This can have various effects depending on the specific physiological process involved. For example, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines .
Preparation Methods
The synthesis of 4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Benzoylpiperazine Moiety: The benzoylpiperazine group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a benzoyl chloride or similar reagent.
Attachment of the Morpholine Ring: The final step involves the reaction of the pyridazine derivative with morpholine under suitable conditions, such as heating in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-[6-(4-benzoylpiperazin-1-yl)pyridazin-3-yl]morpholine can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridaben: An agrochemical used as a miticide and insecticide.
Zardaverine: A phosphodiesterase inhibitor with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-10-8-22(9-11-24)17-6-7-18(21-20-17)23-12-14-26-15-13-23/h1-7H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXBMLAZPDUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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